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Compound of Interest

Compound Name: D-Psicose-d

Cat. No.: B12402512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Psicose, a rare

sugar, in the investigation of glycemic control. The information compiled from various studies

highlights its potential as a therapeutic agent for managing hyperglycemia and type 2 diabetes.

Detailed protocols for key experiments are provided to facilitate further research in this area.

Introduction
D-Psicose (also known as D-allulose) is a C-3 epimer of D-fructose and is recognized for its

low-calorie sweetness.[1][2] Accumulating evidence from both animal and human studies

suggests that D-Psicose possesses significant anti-hyperglycemic and anti-diabetic properties.

[1][3][4] Its mechanisms of action are multifaceted, involving the inhibition of intestinal

carbohydrate-digesting enzymes, enhancement of hepatic glucose uptake, and preservation of

pancreatic β-cell function.[1][5][6][7] These characteristics make D-Psicose a compelling

subject for research in glycemic control and the development of novel anti-diabetic therapies.

Mechanisms of Action in Glycemic Control
D-Psicose exerts its effects on blood glucose regulation through several key mechanisms:

Inhibition of Intestinal α-Glucosidases: D-Psicose has been shown to potently inhibit

intestinal sucrase and maltase activities.[6][8] This action delays carbohydrate digestion and

subsequently suppresses the rapid increase in postprandial blood glucose levels.[6]
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Enhancement of Hepatic Glucokinase Activity: In the liver, D-Psicose promotes the

translocation of glucokinase from the nucleus to the cytoplasm.[5][9] This enhances the

enzyme's activity, leading to increased glucose uptake and glycogen synthesis, thereby

lowering blood glucose.[5][9]

Preservation of Pancreatic β-Cell Function: Studies in animal models of type 2 diabetes have

demonstrated that D-Psicose can protect pancreatic β-islets from damage.[5][7][10] This

preservation of β-cell function helps maintain insulin secretion and improves insulin

resistance.[5][7]

Modulation of Gut Microbiota: Emerging research suggests that D-Psicose may influence the

composition of gut microbiota, which is known to play a role in host glycemic control.[11][12]

Potential SGLT1 Inhibition: While the primary mechanisms are well-documented, there is

ongoing research into other potential pathways, including the inhibition of sodium-glucose

cotransporter 1 (SGLT1) in the intestine, which would further reduce glucose absorption.[13]

[14][15]

Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from various studies investigating the

effects of D-Psicose on glycemic control.

Table 1: Effect of D-Psicose on Blood Glucose Levels in Animal Models
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Animal Model
D-Psicose
Dose

Duration Key Findings Reference

Otsuka Long-

Evans

Tokushima Fatty

(OLETF) rats

5% in drinking

water
13 weeks

Significantly

reduced blood

glucose and

insulin levels

during an oral

glucose

tolerance test

(OGTT).

[5]

C57BL/6J db/db

mice

200 mg/kg body

weight (oral)
28 days

Maintained initial

blood glucose

levels (276-305

mg/dL), while

control groups

showed a 2-fold

increase.

Significantly

improved

glucose

tolerance.

[3]

Otsuka Long-

Evans

Tokushima Fatty

(OLETF) rats

5% in drinking

water
Up to 60 weeks

Prevented the

progression of

type 2 diabetes

by maintaining

normal blood

glucose levels

and decreasing

HbA1c.

[16]

Wistar rats 0.2 g/kg with

carbohydrate

load

Acute Significantly

inhibited the

increase in

plasma glucose

after sucrose or

[6]
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maltose

ingestion.

Table 2: Effect of D-Psicose on Blood Glucose Levels in Humans

Study
Population

D-Psicose
Dose

Study Design Key Findings Reference

26 subjects

(including

borderline

diabetics)

5 g in tea with a

meal

Randomized,

double-blind,

placebo-

controlled

crossover

Blood glucose

was significantly

lower at 30 and

60 minutes post-

meal. The area

under the curve

for glucose was

also significantly

decreased.

[17]

Healthy subjects
5 g with various

confections
Crossover

Significantly

lower increases

in blood glucose

concentration

after ingestion of

marshmallows,

fried cookies,

and chocolate

with D-Psicose.

[18]

Healthy adults
5-10 g with 50 g

sucrose

Prospective,

randomized,

crossover

Adding 5-10 g of

D-allulose to 50

g of sugar was

sufficient to

reduce

postprandial

glycemia.

[19]
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Protocol 1: In Vivo Evaluation of D-Psicose on
Postprandial Glycemia in a Rat Model
Objective: To assess the effect of D-Psicose on the glycemic response to a carbohydrate load

in rats.

Materials:

Male Wistar rats (6 months old)

D-Psicose

Sucrose, Maltose, or Soluble Starch

Oral gavage needles

Blood collection supplies (tail vein)

Plasma glucose determination kit

Procedure:

Fast rats overnight for 12 hours before the experiment.

Randomly divide the rats into experimental groups (e.g., control, D-Psicose + sucrose, D-

fructose + sucrose).

Prepare the oral gavage solutions. For the treatment group, administer 2 g/kg of a

carbohydrate (sucrose, maltose, or starch) along with 0.2 g/kg of D-Psicose. For the control

group, administer the carbohydrate with an equivalent dose of D-fructose or water.

Collect blood from the tail vein at baseline (0 minutes) and at 30, 60, 90, and 120 minutes

after the oral gavage.

Determine the plasma glucose concentration using a suitable glucose assay kit.

Analyze the data by comparing the plasma glucose levels and the area under the curve

(AUC) between the different groups.
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Source: Adapted from Matsuo & Izumori, 2009.[6]

Protocol 2: Long-Term Evaluation of D-Psicose on
Glycemic Control in a Type 2 Diabetes Rat Model
Objective: To investigate the long-term effects of D-Psicose on the development and

progression of type 2 diabetes in OLETF rats.

Materials:

Otsuka Long-Evans Tokushima Fatty (OLETF) rats (6 weeks old)

Long-Evans Tokushima Otsuka (LETO) rats (as non-diabetic controls)

D-Psicose

Standard rat chow

Drinking water bottles

Equipment for measuring body weight, blood glucose, and plasma insulin

Procedure:

Divide the OLETF rats into two groups: a control group receiving regular drinking water and

a treatment group receiving 5% D-Psicose dissolved in their drinking water. The LETO rats

will serve as a healthy control group and receive regular drinking water.

Provide all rats with ad libitum access to standard rat chow and their respective drinking

solutions for the duration of the study (e.g., up to 60 weeks).

Measure body weight weekly.

Periodically measure fasting and postprandial blood glucose levels.

At the end of the study, collect blood for plasma insulin measurement.

Perform an oral glucose tolerance test (OGTT) to assess insulin sensitivity.
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At sacrifice, collect pancreas, liver, and adipose tissues for histological and

immunohistochemical analysis (e.g., H&E staining, insulin staining, Oil Red O staining).

Source: Adapted from Hossain et al., 2015.[16]
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Caption: D-Psicose mechanisms for glycemic control.
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Caption: General experimental workflow for D-Psicose studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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